(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol
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Overview
Description
1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) can be achieved through a one-pot reaction at room temperature. The reaction involves the condensation of substituted o-phenylenediamine with oxalic acid under solvent-free conditions. This method is efficient and environmentally friendly, utilizing simple grinding techniques to achieve high atom economy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthesis can be applied to scale up the production. The use of solvent-free conditions and simple grinding methods can be adapted for larger-scale operations, ensuring minimal environmental impact and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under mild conditions.
Major Products
Scientific Research Applications
1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Biology: It serves as a potential pharmacophore in drug discovery, particularly for developing antimicrobial and anticancer agents.
Medicine: The compound’s derivatives are investigated for their therapeutic properties, including neuroprotective and anti-inflammatory effects.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors, including ionotropic glutamate receptors.
Pathways Involved: It modulates signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar structural features and applications.
Dihydroquinoxaline derivatives: These compounds share the quinoxaline core and exhibit comparable chemical reactivity and biological activity.
Uniqueness
1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness enhances its potential in various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H22N2O2 |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol |
InChI |
InChI=1S/C18H22N2O2/c1-11(2)17(21)9-15-16(10-18(22)12(3)4)20-14-8-6-5-7-13(14)19-15/h5-12,21-22H,1-4H3/b17-9-,18-10- |
InChI Key |
ZNZKPQOKKVASTO-XFQWXJFMSA-N |
Isomeric SMILES |
CC(/C(=C/C1=NC2=CC=CC=C2N=C1/C=C(\O)/C(C)C)/O)C |
Canonical SMILES |
CC(C)C(=CC1=NC2=CC=CC=C2N=C1C=C(C(C)C)O)O |
Origin of Product |
United States |
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